

An In-Depth Technical Guide to S-tert-Butyl Acetothioacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *S-tert-Butyl acetothioacetate*

Cat. No.: *B101010*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **S-tert-Butyl acetothioacetate**, a versatile thioester compound with applications in organic synthesis. The information presented herein is intended to support researchers and professionals in drug development and other scientific disciplines by providing a solid foundation of its characteristics, synthesis, and safe handling.

Introduction

S-tert-Butyl acetothioacetate, with the CAS number 15925-47-0, is a specialty chemical that serves as a key intermediate in various organic syntheses.^[1] Its structure, featuring a reactive β -keto-thioester moiety, makes it a valuable building block for the construction of complex molecular architectures. The presence of the bulky tert-butyl group provides steric hindrance that can influence the regioselectivity of its reactions, a property that is highly valuable in targeted synthesis. This guide will delve into the essential physical properties, spectral characteristics, and a representative synthetic protocol for this compound.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is paramount for its effective use in experimental settings. The key physicochemical properties of **S-tert-Butyl**

acetothioacetate are summarized in the table below.

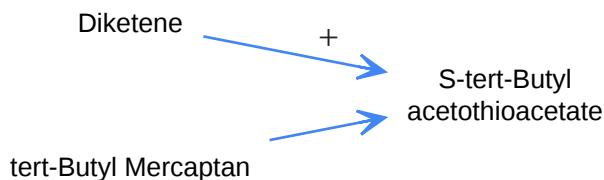
Property	Value	Source(s)
CAS Number	15925-47-0	[1]
Molecular Formula	C ₈ H ₁₄ O ₂ S	[1]
Molecular Weight	174.26 g/mol	[1]
Boiling Point	95-100 °C at 0.9 mm Hg	[2]
Density	0.994 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.486	[2]
Melting Point	Not explicitly reported in the reviewed literature.	
Appearance	Colorless to pale yellow clear liquid (estimated).	[3]
Purity	≥96%	[1]

Solubility: While quantitative solubility data is not readily available, based on its structure, **S-tert-Butyl acetothioacetate** is expected to be soluble in a wide range of common organic solvents such as ethanol, ether, acetone, ethyl acetate, dichloromethane, and chloroform.[\[4\]](#) Its solubility in non-polar solvents like hexane may be more limited. Due to the hydrophobic nature of the tert-butyl group, it is expected to have limited solubility in water.

Synthesis of S-tert-Butyl Acetothioacetate

A common and effective method for the synthesis of **S-tert-Butyl acetothioacetate** involves the reaction of tert-butyl mercaptan with diketene. This reaction provides a direct route to the desired β-keto-thioester.

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **S-tert-Butyl acetothioacetate**.

Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of β -keto esters from diketene.^{[5][6]} Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diketene is toxic and can cause irritation.

Materials:

- tert-Butyl mercaptan
- Diketene
- Anhydrous catalyst (e.g., sodium acetate or a tertiary amine)
- Anhydrous reaction solvent (e.g., toluene or tetrahydrofuran)

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.
- **Initial Charge:** The reaction flask is charged with tert-butyl mercaptan and the anhydrous catalyst. The mixture is stirred and heated to a moderate temperature (e.g., 50-60 °C).
- **Addition of Diketene:** Diketene is added dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature within

a specific range (e.g., 70-80 °C). The reaction is exothermic, and external cooling may be necessary.

- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
- Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **S-tert-Butyl acetothioacetate** as a colorless to pale yellow liquid.

Spectral Analysis

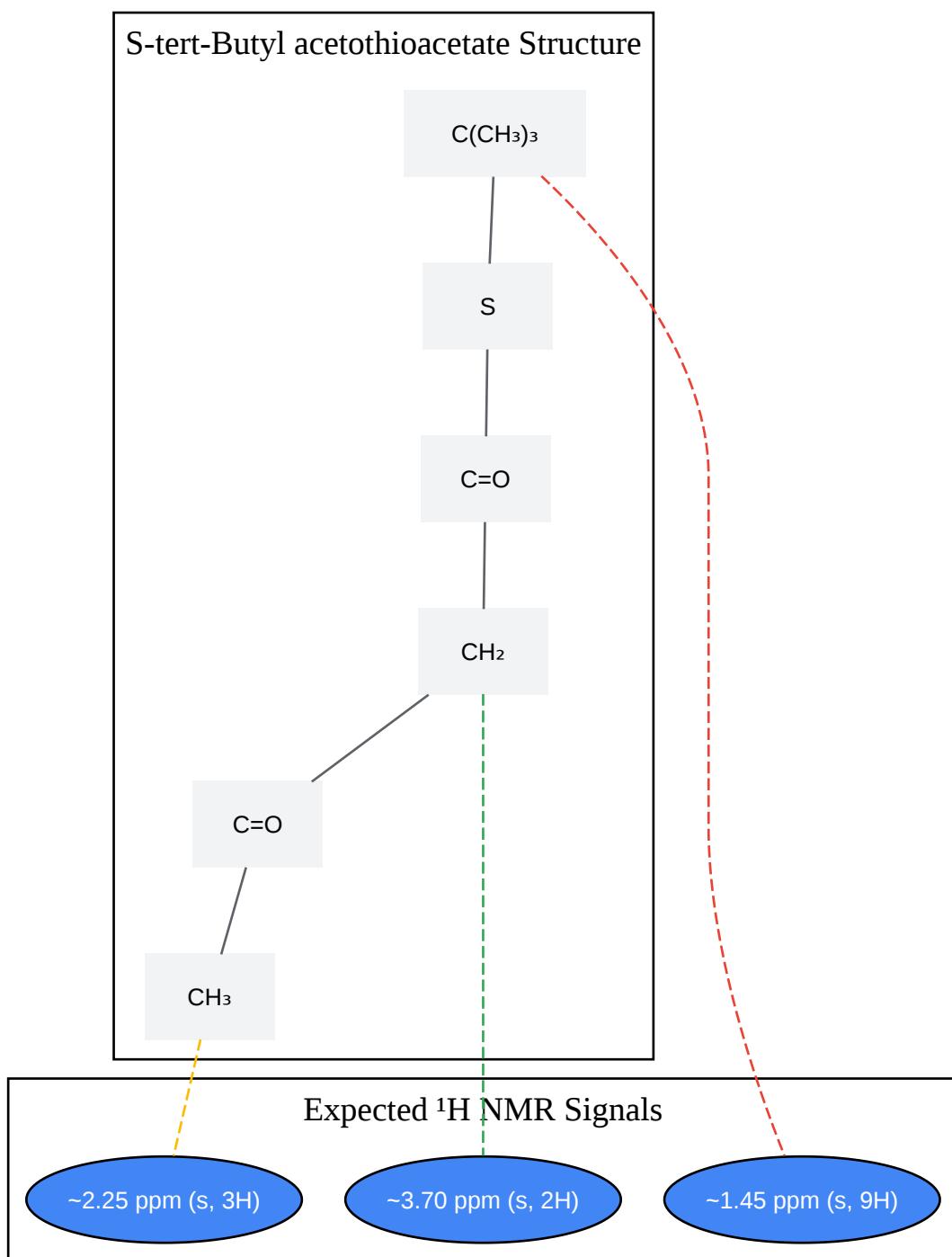
Spectroscopic data is essential for the structural elucidation and purity assessment of **S-tert-Butyl acetothioacetate**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **S-tert-Butyl acetothioacetate** is expected to show distinct signals corresponding to the different proton environments in the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

- ~1.45 ppm (singlet, 9H): This prominent singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
- ~2.25 ppm (singlet, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).
- ~3.70 ppm (singlet, 2H): This singlet is assigned to the two protons of the methylene group (-COCH₂CO-).



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Caption: Correlation of the structure of **S-tert-Butyl acetothioacetate** with its expected ^1H NMR signals.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

- ~30 ppm: Carbon atoms of the tert-butyl methyl groups ($-\text{C}(\text{CH}_3)_3$).
- ~49 ppm: Quaternary carbon of the tert-butyl group ($-\text{C}(\text{CH}_3)_3$).
- ~50 ppm: Methylene carbon ($-\text{COCH}_2\text{CO}-$).
- ~200 ppm: Ketone carbonyl carbon ($-\text{COCH}_2\text{CO}-$).
- ~195 ppm: Thioester carbonyl carbon ($-\text{CO-S-}$).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

- ~1715 cm^{-1} : Strong absorption corresponding to the C=O stretching of the ketone group.
- ~1685 cm^{-1} : Strong absorption corresponding to the C=O stretching of the thioester group. The lower frequency compared to a typical ester is due to the sulfur atom.
- ~2960 cm^{-1} : C-H stretching vibrations of the alkyl groups.

Safety and Handling

As a thioester, **S-tert-Butyl acetothioacetate** should be handled with care, following standard laboratory safety procedures.

- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.
- Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

S-tert-Butyl acetothioacetate is a valuable synthetic intermediate with a unique combination of steric and electronic properties. This guide has provided a detailed overview of its key physical properties, a representative synthetic method, and expected spectral characteristics to aid researchers in its safe and effective application. A comprehensive understanding of these fundamental aspects is crucial for the successful design and execution of synthetic strategies involving this versatile compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to S-tert-Butyl Acetothioacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101010#s-tert-butyl-acetothioacetate-physical-properties>]

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